![molecular formula C11H9N5 B6603675 3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6603675.png)

3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Vue d'ensemble

Description

La 3-phényl-1H-pyrazolo[3,4-d]pyrimidin-4-amine est un composé hétérocyclique qui a suscité un intérêt considérable en raison de ses diverses activités biologiques et de ses applications thérapeutiques potentielles. Ce composé appartient à la famille des pyrazolopyrimidines, connue pour sa similitude structurelle avec les purines, ce qui en fait un échafaudage précieux en chimie médicinale .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la 3-phényl-1H-pyrazolo[3,4-d]pyrimidin-4-amine implique généralement la réaction de la 3-phényl-1H-pyrazol-5-amine avec divers réactifs. Une méthode courante comprend l'utilisation du réactif de Vilsmeier-Haack, qui implique la réaction du matériau de départ avec du diméthylformamide (DMF) et de l'oxychlorure de phosphore à des températures élevées . Le produit intermédiaire est ensuite traité avec du carbonate d'ammonium pour obtenir le composé final.

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques de la 3-phényl-1H-pyrazolo[3,4-d]pyrimidin-4-amine ne soient pas largement documentées, l'approche générale implique une synthèse à grande échelle utilisant les réactifs et les conditions susmentionnés. L'optimisation des paramètres réactionnels tels que la température, le solvant et le temps de réaction est cruciale pour maximiser le rendement et la pureté.

Analyse Des Réactions Chimiques

Types de réactions : La 3-phényl-1H-pyrazolo[3,4-d]pyrimidin-4-amine subit diverses réactions chimiques, notamment :

Réactions de substitution : Le groupe amine peut participer à des réactions de substitution nucléophile avec des électrophiles tels que les chlorures de sulfonyle.

Oxydation et réduction : Le composé peut être oxydé ou réduit dans des conditions spécifiques, bien que les études détaillées sur ces réactions soient limitées.

Réactifs et conditions courants :

Réactions de substitution : Impliquent généralement des réactifs comme les chlorures de sulfonyle et des bases telles que la triéthylamine dans des solvants comme le dichlorométhane.

Oxydation et réduction : Les réactifs et les conditions spécifiques dépendent de la transformation souhaitée, mais les agents oxydants courants comprennent le peroxyde d'hydrogène et les agents réducteurs comme le borohydrure de sodium.

Principaux produits formés :

Réactions de substitution : Les produits comprennent des dérivés de sulfonamide lorsqu'ils sont réagis avec des chlorures de sulfonyle.

Oxydation et réduction : Les produits varient en fonction des conditions de réaction et des réactifs utilisés.

4. Applications de la recherche scientifique

Médecine : Présente des propriétés anticancéreuses, antivirales et anti-inflammatoires, ce qui en fait un composé prometteur pour des applications thérapeutiques

Industrie : Applications potentielles dans le développement de nouveaux matériaux et processus chimiques.

5. Mécanisme d'action

Le mécanisme d'action de la 3-phényl-1H-pyrazolo[3,4-d]pyrimidin-4-amine implique son interaction avec des cibles moléculaires spécifiques, telles que les kinases dépendantes des cyclines (CDK). En inhibant les CDK, le composé peut perturber la progression du cycle cellulaire, conduisant à l'apoptose dans les cellules cancéreuses . Des études de docking moléculaire ont montré que le composé s'insère bien dans le site actif des CDK, formant des liaisons hydrogène essentielles avec des acides aminés clés .

Composés similaires :

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine : Un autre composé hétérocyclique avec des activités biologiques et des caractéristiques structurelles similaires.

Thiéno[3,2-d]pyrimidine : Connu pour son importance pharmacologique, y compris les activités anticancéreuses et antivirales.

Unicité : La 3-phényl-1H-pyrazolo[3,4-d]pyrimidin-4-amine se distingue par sa ressemblance structurelle avec les purines, ce qui lui permet d'interagir avec une large gamme de cibles biologiques. Ses diverses activités biologiques et ses applications thérapeutiques potentielles en font un composé précieux en chimie médicinale .

Applications De Recherche Scientifique

Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.

Medicine: Exhibits anticancer, antiviral, and anti-inflammatory properties, making it a promising compound for therapeutic applications

Industry: Potential applications in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting CDKs, the compound can disrupt cell cycle progression, leading to apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the active site of CDKs, forming essential hydrogen bonds with key amino acids .

Comparaison Avec Des Composés Similaires

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with similar biological activities and structural features.

Thieno[3,2-d]pyrimidine: Known for its pharmacological significance, including anticancer and antiviral activities.

Uniqueness: 3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine stands out due to its structural resemblance to purines, which allows it to interact with a wide range of biological targets. Its diverse biological activities and potential therapeutic applications make it a valuable compound in medicinal chemistry .

Propriétés

IUPAC Name |

3-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N5/c12-10-8-9(7-4-2-1-3-5-7)15-16-11(8)14-6-13-10/h1-6H,(H3,12,13,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPWZTNIDHIJKIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C(=NC=NC3=NN2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

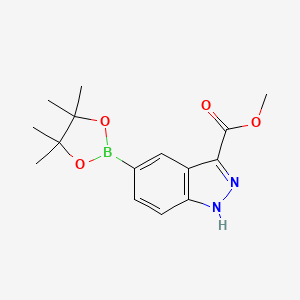

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[N'-(adamantan-1-yl)carbamimidoyl]urea](/img/structure/B6603610.png)

![6-(propan-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B6603617.png)

![ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine,phosphoricacid](/img/structure/B6603625.png)

![tert-butyl 4-{[methyl({4-oxo-4H-pyrano[2,3-b]pyridin-7-yl})amino]methyl}piperidine-1-carboxylate](/img/structure/B6603630.png)

![tert-butyl N-[1-(iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate](/img/structure/B6603658.png)

sulfamoyl}benzene-1-sulfonyl fluoride](/img/structure/B6603660.png)

![rac-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]methanol](/img/structure/B6603673.png)